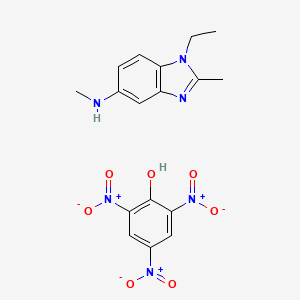
2,4,6-trinitrophenol - 1-ethyl-N,2-dimethyl-1H-benzimidazol-5-amine (1:1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-trinitrophenol - 1-ethyl-N,2-dimethyl-1H-benzimidazol-5-amine (1:1) is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly known as TNP-EDB, and it has been used in various biochemical and physiological studies. TNP-EDB is a potent inhibitor of protein tyrosine phosphatases (PTPs), which makes it an essential tool for the study of PTPs in cells.
Mécanisme D'action
TNP-EDB inhibits the activity of 2,4,6-trinitrophenol - 1-ethyl-N,2-dimethyl-1H-benzimidazol-5-amine (1:1) by binding to the active site of the enzyme. This binding prevents the enzyme from dephosphorylating its substrate, which results in the activation of signaling pathways. The inhibition of 2,4,6-trinitrophenol - 1-ethyl-N,2-dimethyl-1H-benzimidazol-5-amine (1:1) by TNP-EDB has been shown to have a significant effect on cellular processes, including cell growth and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of TNP-EDB are dependent on the specific PTP that it inhibits. TNP-EDB has been shown to inhibit several 2,4,6-trinitrophenol - 1-ethyl-N,2-dimethyl-1H-benzimidazol-5-amine (1:1), including PTP1B, SHP-2, and TC-PTP. Inhibition of these enzymes has been linked to the regulation of insulin signaling, the immune response, and cancer cell growth.
Avantages Et Limitations Des Expériences En Laboratoire
The use of TNP-EDB in lab experiments has several advantages and limitations. One advantage is its potency as a PTP inhibitor, which allows for the study of 2,4,6-trinitrophenol - 1-ethyl-N,2-dimethyl-1H-benzimidazol-5-amine (1:1) at low concentrations. However, the compound's toxicity and instability limit its use in cell-based assays and in vivo studies.
Orientations Futures
For the use of TNP-EDB include the development of derivatives with improved stability and the use of TNP-EDB-based probes for the visualization of PTP activity in live cells and tissues.
Méthodes De Synthèse
The synthesis of TNP-EDB is a complex process that involves several steps. The first step is the synthesis of 1-ethyl-N,2-dimethyl-1H-benzimidazole-5-amine, which is then reacted with 2,4,6-trinitrochlorobenzene to produce TNP-EDB. The purity of the compound is critical for its use in scientific research, and several purification steps are required to obtain a high-quality product.
Applications De Recherche Scientifique
TNP-EDB has been used in various scientific research applications, including the study of 2,4,6-trinitrophenol - 1-ethyl-N,2-dimethyl-1H-benzimidazol-5-amine (1:1) and their role in cellular signaling. 2,4,6-trinitrophenol - 1-ethyl-N,2-dimethyl-1H-benzimidazol-5-amine (1:1) are enzymes that play a critical role in the regulation of cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of 2,4,6-trinitrophenol - 1-ethyl-N,2-dimethyl-1H-benzimidazol-5-amine (1:1) has been linked to several diseases, including cancer, diabetes, and autoimmune disorders.
Propriétés
IUPAC Name |
1-ethyl-N,2-dimethylbenzimidazol-5-amine;2,4,6-trinitrophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3.C6H3N3O7/c1-4-14-8(2)13-10-7-9(12-3)5-6-11(10)14;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h5-7,12H,4H2,1-3H3;1-2,10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDNJEBMDRGZSPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NC2=C1C=CC(=C2)NC)C.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-N,2-dimethylbenzimidazol-5-amine;2,4,6-trinitrophenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(2-methoxyphenoxy)but-2-en-1-yl]methylamine hydrochloride](/img/structure/B6122810.png)
![6-methyl-5-[5-(1,2,3,4-tetrahydro-2-naphthalenyl)-1,2,4-oxadiazol-3-yl]-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B6122813.png)
![1-{2-[3-(4-chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-1H-[1,2,3]triazolo[4,5-d]pyridazine-4,7-diol](/img/structure/B6122820.png)
![N-(3-chlorophenyl)-6-methyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine](/img/structure/B6122826.png)
![N-[2-(2-fluorophenyl)ethyl]-1'-isopropyl-1,4'-bipiperidine-3-carboxamide](/img/structure/B6122833.png)
![1-[1-(3-chlorobenzyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine](/img/structure/B6122841.png)
![methyl 4-{[ethyl({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)amino]carbonyl}benzoate](/img/structure/B6122849.png)
![N~2~-benzyl-N~1~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B6122852.png)
![4-(5-amino-1,3,4-oxadiazol-2-yl)-1-[4-(trifluoromethoxy)phenyl]-2-pyrrolidinone](/img/structure/B6122860.png)
![N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B6122861.png)
![2-(4-methoxybenzyl)-4-[3-(methylthio)propyl]morpholine](/img/structure/B6122875.png)
![N-{1-[1-(2-phenylpropanoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B6122876.png)
![[6,8,9-trimethyl-4-(1-piperidinylmethyl)-3-oxabicyclo[3.3.1]non-6-en-1-yl]methyl acetate](/img/structure/B6122883.png)
![2-{[4-hydroxy-1-(2-methylphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B6122897.png)